molecular formula C15H9NO B12574593 Benzene, 1-isocyanato-2-(phenylethynyl)- CAS No. 220466-11-5

Benzene, 1-isocyanato-2-(phenylethynyl)-

Cat. No.: B12574593
CAS No.: 220466-11-5
M. Wt: 219.24 g/mol
InChI Key: ZBPHYNVNQILIKA-UHFFFAOYSA-N
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Description

Benzene, 1-isocyanato-2-(phenylethynyl)-: is an organic compound with the molecular formula C15H9NO It is a derivative of benzene, featuring an isocyanate group and a phenylethynyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-isocyanato-2-(phenylethynyl)- typically involves the reaction of 1-bromo-2-(phenylethynyl)benzene with sodium azide, followed by a Curtius rearrangement to introduce the isocyanate group. The reaction conditions often require the use of solvents such as dichloromethane and temperatures around 0-25°C.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1-isocyanato-2-(phenylethynyl)- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzene, 1-isocyanato-2-(phenylethynyl)- is used as a building block in organic synthesis, particularly in the development of new materials and polymers.

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive isocyanate group.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action for Benzene, 1-isocyanato-2-(phenylethynyl)- primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles such as amines, leading to the formation of urea derivatives. The phenylethynyl group can also participate in π-π interactions, influencing the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

    Phenyl isocyanate: Similar in structure but lacks the phenylethynyl group.

    1-Isocyanato-2-(phenylethynyl)benzene: A closely related compound with similar reactivity.

    Phenylacetylene: Contains the phenylethynyl group but lacks the isocyanate functionality.

Uniqueness: Benzene, 1-isocyanato-2-(phenylethynyl)- is unique due to the presence of both the isocyanate and phenylethynyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and material science.

Properties

CAS No.

220466-11-5

Molecular Formula

C15H9NO

Molecular Weight

219.24 g/mol

IUPAC Name

1-isocyanato-2-(2-phenylethynyl)benzene

InChI

InChI=1S/C15H9NO/c17-12-16-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9H

InChI Key

ZBPHYNVNQILIKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2N=C=O

Origin of Product

United States

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